REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:4]=[N:5][C:6](Cl)=[N:7][CH:8]=1.[CH3:10][OH:11]>>[Br:2][C:3]1[CH:4]=[N:5][C:6]([O:11][CH3:10])=[N:7][CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was gradually heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After complete consumption of the starting material (by TLC)
|
Type
|
CONCENTRATION
|
Details
|
the volatiles were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was quenched with ice-cold water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude S (400 mg)
|
Type
|
CUSTOM
|
Details
|
The crude material was used directly in the next step without any further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |